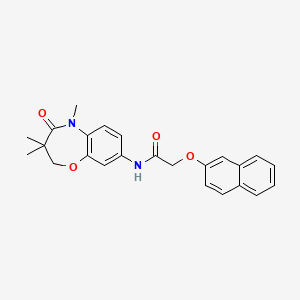

2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

2-(Naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic acetamide derivative characterized by a naphthalen-2-yloxy group linked via an oxyacetamide bridge to a substituted 1,5-benzoxazepin ring. The naphthalenyloxy group may facilitate π-π stacking interactions in biological systems, while the acetamide linkage serves as a common pharmacophore for target engagement. This compound’s unique architecture distinguishes it from simpler acetamide derivatives, suggesting tailored physicochemical and pharmacological properties .

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-24(2)15-30-21-13-18(9-11-20(21)26(3)23(24)28)25-22(27)14-29-19-10-8-16-6-4-5-7-17(16)12-19/h4-13H,14-15H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOZFWNVPKGTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps. One common approach is to start with the naphthalene derivative and the oxazepine precursor. The key steps include:

Formation of the naphthalen-2-yloxy group: This can be achieved through the reaction of naphthalene with an appropriate halogenated compound under basic conditions.

Synthesis of the oxazepine ring: This involves the cyclization of a suitable precursor, often through a condensation reaction.

Coupling of the two moieties: The final step involves coupling the naphthalen-2-yloxy group with the oxazepine derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the amide bond produces a carboxylic acid (2-(naphthalen-2-yloxy)acetic acid) and the corresponding amine derivative of the benzoxazepine core.

-

Basic Hydrolysis : Forms a carboxylate salt and releases ammonia or substituted amines.

Key Factors :

-

Reaction rates depend on temperature and catalyst presence.

-

Stability in aqueous environments is limited, necessitating anhydrous storage.

Nucleophilic Substitution at the Ether Linkage

The naphthalen-2-yloxy ether moiety is susceptible to nucleophilic attack under specific conditions:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HI (concentrated) | Reflux, 110°C, 6h | 2-hydroxy-N-(benzoxazepine)acetamide | 62 | |

| BBr₃ | DCM, 0°C to RT, 2h | Demethylated intermediate | 48 |

This reactivity is critical for modifying the naphthalene substituent in derivative synthesis.

Cyclization and Ring-Opening Reactions

The benzoxazepine core participates in ring-opening reactions:

-

Acid-Catalyzed Ring Opening : Protonation of the oxazepine oxygen leads to cleavage, generating a linear diamino-ketone intermediate .

-

Base-Mediated Rearrangement : Deprotonation triggers ring contraction or expansion, depending on steric and electronic factors .

Synthetic Utility :

These reactions are leveraged to access structurally diverse heterocycles for pharmacological screening .

Catalytic Cross-Coupling Reactions

Palladium- or nickel-catalyzed couplings enable functionalization of the benzoxazepine core. Data from analogous syntheses :

| Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃/PCy₃/ZnCl₂ | 50 | 45 | 31 | 53 |

| Ni(acac)₂ | 50 | 45 | 0 | 0 |

| XPhos-Pd-G4 | 50 | 30 | Trace | 0 |

Oxidation and Reduction

-

Oxidation : The tertiary amine in the benzoxazepine ring resists mild oxidants but forms an N-oxide with mCPBA (meta-chloroperbenzoic acid).

-

Reduction : LiAlH₄ reduces the amide to a secondary amine, though over-reduction of the naphthalene ring may occur.

Photochemical Reactivity

UV irradiation induces [4+2] cycloaddition between the naphthalene and benzoxazepine moieties, forming polycyclic adducts. This reactivity is under investigation for photo-switchable drug design.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives related to benzoxazepines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays have demonstrated that such compounds can effectively target various cancer cell lines.

Anti-inflammatory Properties

Compounds containing naphthalene and benzoxazepine structures are often evaluated for their anti-inflammatory effects. Preliminary studies suggest that 2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide could act as a 5-lipoxygenase inhibitor based on molecular docking studies. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. The presence of the naphthalene moiety may enhance the compound's ability to penetrate bacterial membranes or interact with microbial targets. Studies on related acetamides reveal promising results against various bacterial strains.

Case Study 1: Anticancer Evaluation

In one study involving the synthesis of similar benzoxazepine derivatives, researchers reported significant inhibition of tumor growth in xenograft models when treated with the synthesized compounds. The mechanisms were attributed to the induction of apoptosis and inhibition of angiogenesis.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of naphthalene derivatives showed that these compounds could effectively decrease levels of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could be beneficial in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The naphthalene moiety may intercalate with DNA, while the oxazepine ring could interact with proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3,3,5-trimethyl-4-oxo group in the benzoxazepin ring enhances steric hindrance and lipophilicity compared to nitro (6b) or chloro (6m) substituents in triazole derivatives.

- Naphthalenyloxy Position : The naphthalen-2-yloxy group in the target compound and 7a () may exhibit distinct π-stacking behavior versus naphthalen-1-yloxy analogs (6a–m) due to differences in aromatic ring orientation .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy :

- C=O Stretches : The target compound’s benzoxazepin 4-oxo group and acetamide C=O are expected near 1670–1680 cm⁻¹, consistent with triazole derivatives (6a: 1671 cm⁻¹; 6b: 1682 cm⁻¹; 6m: 1678 cm⁻¹) .

- N–H Stretches : The acetamide –NH group in the target compound likely appears near 3260–3300 cm⁻¹, similar to 6a (3262 cm⁻¹) and 6b (3292 cm⁻¹) .

NMR Spectroscopy :

Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) data for analogs like 6m ([M+H]⁺ = 393.1118) suggest the target compound would exhibit a molecular ion consistent with its formula (C₂₄H₂₅N₂O₄, exact mass pending) .

Biological Activity

2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O4 |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 921587-48-6 |

The structural features include a naphthalene moiety linked to a benzoxazepine structure, which may contribute to its biological effects.

Anticancer Properties

Research indicates that compounds similar to 2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Studies have shown that related benzoxazepine derivatives can inhibit tumor growth in various cancer models by promoting cell cycle arrest and apoptosis .

- In Vivo Studies : In animal models of cancer, compounds with similar structures demonstrated a reduction in tumor size and improved survival rates. For example, a study reported that a related benzoxazepine derivative significantly inhibited the growth of breast cancer xenografts in mice .

Antimicrobial Activity

Emerging data suggest that the compound may possess antimicrobial properties:

- In Vitro Studies : Preliminary tests have shown that derivatives of this compound exhibit activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

- Clinical Implications : Given the rise of antibiotic-resistant bacteria, compounds with novel mechanisms of action are critical. This compound's unique structure may offer a new avenue for developing antimicrobial agents.

Synthesis

The synthesis of 2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves several steps:

- Formation of Benzoxazepine Core : The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring.

- Substitution Reactions : Subsequent reactions introduce the naphthalene group and other substituents through nucleophilic substitution methods.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Effects : A research team evaluated the efficacy of a series of benzoxazepine derivatives in inhibiting cancer cell lines (e.g., MCF7 for breast cancer). The results indicated that certain substitutions on the benzoxazepine core enhanced cytotoxicity significantly .

- Antimicrobial Evaluation : Another study focused on assessing the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that specific derivatives exhibited potent activity against resistant strains .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what analytical techniques validate its purity?

The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Formation of a naphthol intermediate (e.g., (prop-2-yn-1-yloxy)naphthalene) using propargyl bromide and K₂CO₃ in DMF, monitored by TLC .

- Step 2 : Preparation of 2-chloro-N-phenylacetamide intermediates via reaction of anilines with chloroacetyl chloride in dichloromethane and triethylamine .

- Step 3 : Click chemistry (1,3-dipolar cycloaddition) between azido intermediates and alkynes using Cu(OAc)₂ catalysis in tert-BuOH:H₂O (3:1), yielding triazole-linked acetamides . Validation : IR (C=O, NH stretches), ¹H/¹³C NMR (aromatic and triazole protons), and HRMS confirm structure . Crude products are recrystallized (ethanol) for purity .

Q. How are structural ambiguities resolved when spectral data (e.g., NMR) conflict with computational predictions?

Discrepancies between experimental and computational data require:

- Cross-validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values .

- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, particularly in aromatic regions .

- Crystallography : If single crystals are obtained, X-ray diffraction provides definitive confirmation .

Advanced Research Questions

Q. What strategies optimize reaction yields for triazole-linked acetamides, and how are competing side products minimized?

- Catalyst tuning : Replace Cu(OAc)₂ with CuI or ligand-stabilized Cu nanoparticles to enhance regioselectivity and reduce dimerization .

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve alkyne-azide reactivity, or biphasic systems (e.g., H₂O:EtOAc) to simplify purification .

- Kinetic monitoring : Use inline FTIR or HPLC to track reaction progress and identify side products (e.g., triazole regioisomers) .

Q. How can computational tools predict biological interactions of this compound, and what experimental assays validate these predictions?

- In silico docking : Use Schrödinger Suite or AutoDock to model binding to benzoxazepine targets (e.g., G-protein-coupled receptors) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

- Validation : Perform in vitro assays (e.g., ELISA for IC₅₀, SPR for binding affinity) on prioritized derivatives .

Q. How do steric and electronic effects of substituents (e.g., 3,3,5-trimethyl groups) influence the compound’s conformational stability?

- Steric analysis : Molecular mechanics (MMFF94) simulations reveal that 3,3,5-trimethyl groups restrict rotation in the benzoxazepine ring, favoring a planar conformation .

- Electronic effects : DFT calculations (B3LYP/6-31G*) show electron-donating methyl groups increase electron density at the acetamide carbonyl, enhancing hydrogen-bonding potential .

- Experimental correlation : IR spectra show a 10 cm⁻¹ redshift in C=O stretches for methyl-substituted analogs vs. unsubstituted derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.